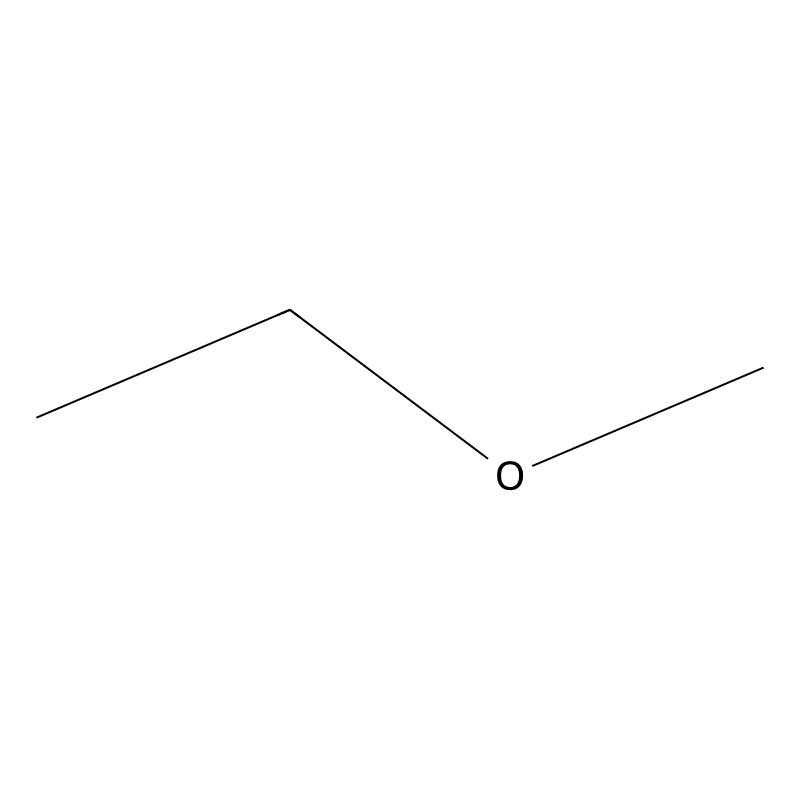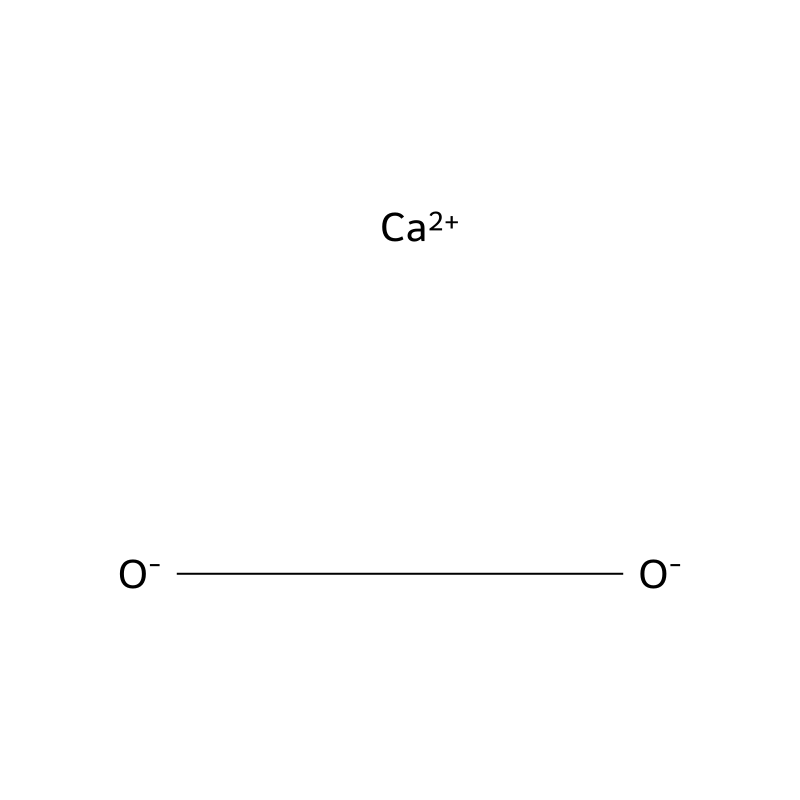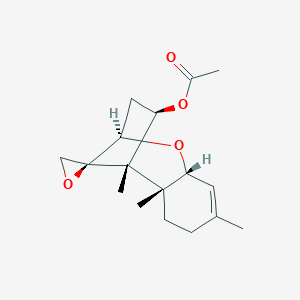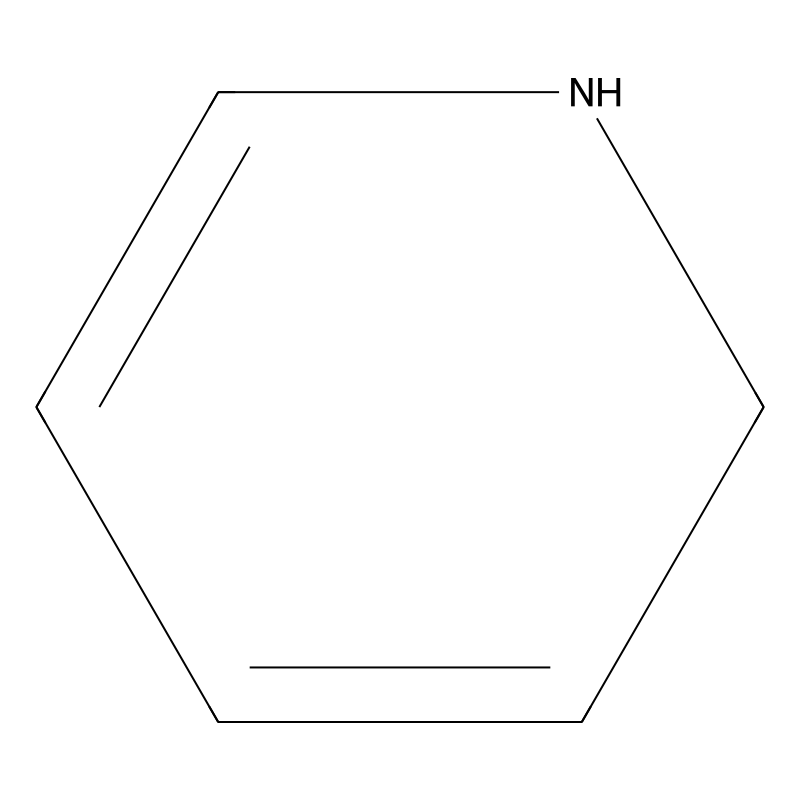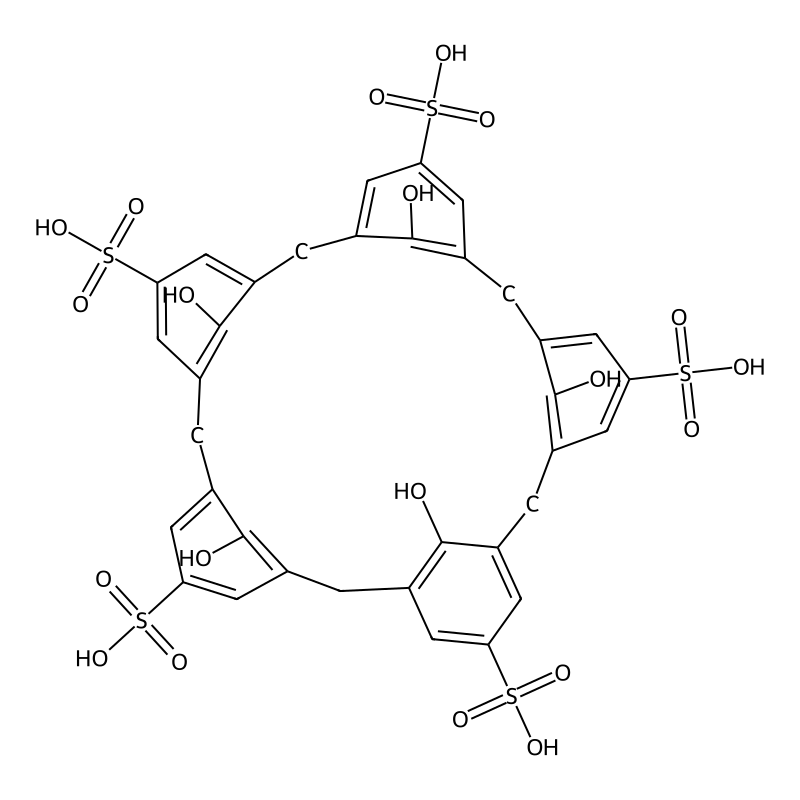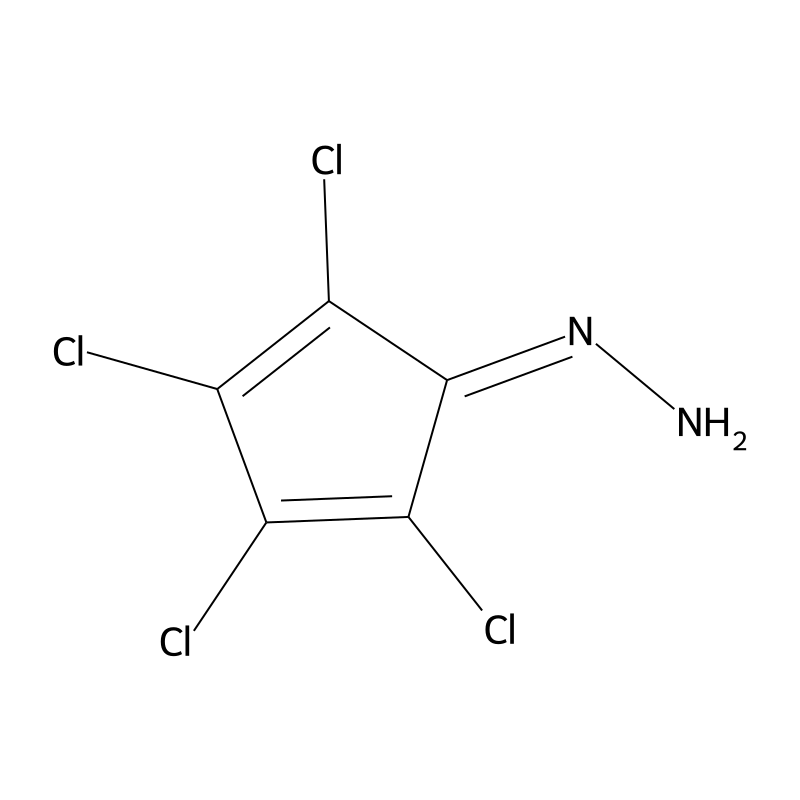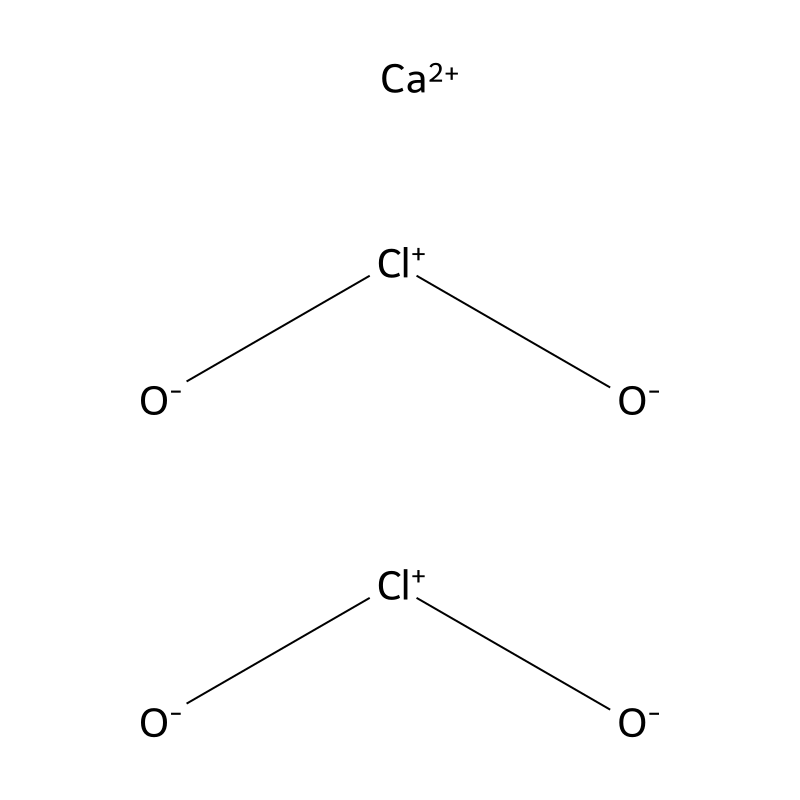Alcuronium chloride
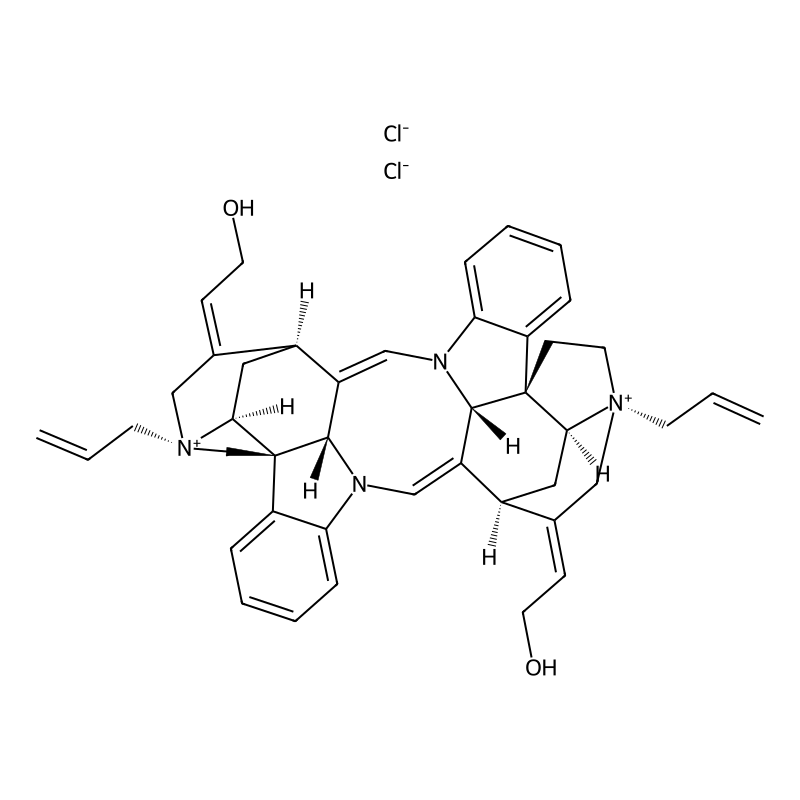
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Understanding neuromuscular transmission
Researchers may use alcuronium chloride to study how muscles receive signals from nerves. By blocking these signals, researchers can learn more about the mechanisms involved in neuromuscular transmission. Source: [Introduction to Autonomic Pharmacology: ]
Animal models in physiology research
Alcuronium chloride may be used in animal studies to create specific physiological conditions. For example, researchers might use it to induce muscle paralysis in animals for certain experiments. Source: [Animal models in cardiovascular research: ]
Alcuronium chloride, also known as Alloferin or N,N'-diallyl-bis-nortoxiferine, is a semi-synthetic neuromuscular blocking agent derived from C-toxiferine I, an alkaloid obtained from the plant Strychnos toxifera. This compound is primarily utilized in clinical settings for its ability to induce skeletal muscle relaxation, making it particularly valuable during surgical procedures that require muscle paralysis. Alcuronium chloride acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction, effectively blocking the action of acetylcholine and preventing muscle contraction .
Alcuronium chloride acts as a competitive antagonist at the neuromuscular junction. It binds to the acetylcholine receptor, preventing the binding of acetylcholine, the neurotransmitter responsible for muscle contraction []. This leads to skeletal muscle relaxation, a crucial effect in surgical procedures and mechanical ventilation.
Physical and Chemical Properties
- Appearance: White to yellow-white crystalline powder [].
- Molecular Formula: C44H50Cl2N4O2 [].
- Molecular Weight: 737.8 g/mol [].
- Solubility: Highly soluble in water and ethanol [].
- Melting Point: Not readily available in scientific literature.
- Boiling Point: Decomposes before boiling [].
- Stability: Hygroscopic (absorbs moisture from the air) [].
Alcuronium chloride is a highly toxic compound.
- Acute Toxicity: Intravenous administration of alcuronium chloride can lead to respiratory paralysis and death if not mechanically ventilated [].
- Safety Concerns: Due to its high toxicity and potential for complications, alcuronium chloride has been largely replaced by safer NMBAs with shorter durations of action and fewer side effects.
- Substitution Reactions: The synthesis of alcuronium chloride involves the replacement of N-methyl groups in C-toxiferine I with N-allyl moieties, resulting in N,N-diallyl-bis-nortoxiferine. This key reaction is crucial for its pharmacological properties .
- Biotransformation: The presence of allylic functions enhances the potential for biotransformation, which can influence the compound's pharmacokinetics and dynamics.
The primary biological activity of alcuronium chloride is its role as a neuromuscular blocker. Its mechanism includes:
- Competitive Antagonism: By binding to nicotinic acetylcholine receptors, alcuronium prevents acetylcholine from eliciting muscle contractions.
- Histamine Release: While it produces minimal histamine release compared to other neuromuscular blockers, this can still lead to hypotension and bronchoconstriction in sensitive individuals .
- Reversibility: The pharmacological effects of alcuronium can be reversed using neostigmine, an acetylcholinesterase inhibitor, which increases the availability of acetylcholine at the neuromuscular junction .
Alcuronium chloride is primarily used in medical settings for:
- Anesthesia: It is employed as an adjunct to general anesthesia to facilitate surgical procedures by inducing muscle relaxation.
- Research: Its properties are studied in pharmacological research to understand neuromuscular transmission and receptor interactions .
Interaction studies have highlighted several important aspects regarding alcuronium chloride:
- Drug Interactions: When combined with certain medications such as Clobazam, there may be an increased risk of sedation and central nervous system depression .
- Physiological Effects: Alcuronium can cause vagolytic effects due to its blockade of cardiac muscarinic receptors, which may lead to increased heart rate and other cardiovascular effects .
Alcuronium chloride shares similarities with several other neuromuscular blocking agents. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Duration of Action | Unique Features |
|---|---|---|---|
| Tubocurarine | Competitive antagonist at nicotinic receptors | Intermediate (30-60 min) | First neuromuscular blocker used clinically |
| Pancuronium | Competitive antagonist at nicotinic receptors | Long (60-90 min) | Has vagolytic effects; increases heart rate |
| Vecuronium | Competitive antagonist at nicotinic receptors | Intermediate (30-60 min) | Less cardiovascular side effects |
| Rocuronium | Competitive antagonist at nicotinic receptors | Short (30-40 min) | Rapid onset; often used for rapid sequence intubation |
Uniqueness of Alcuronium Chloride
Alcuronium chloride is unique due to its rapid onset and shorter duration of action compared to its parent compound C-toxiferine I. It exhibits a potency approximately 1.5 times greater than tubocurarine while producing minimal histamine release, making it a preferable choice in certain surgical contexts where rapid recovery from neuromuscular blockade is desired . Additionally, its specific interactions with cardiac muscarinic receptors set it apart from other neuromuscular blockers.
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
GHS Hazard Statements
H228 (100%): Flammable solid [Danger Flammable solids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]
MeSH Pharmacological Classification
Pictograms


Flammable;Acute Toxic
Other CAS
Wikipedia
Dates
2: Jakubík J, Bacáková L, el-Fakahany EE, Tucek S. Subtype selectivity of the positive allosteric action of alcuronium at cloned M1-M5 muscarinic acetylcholine receptors. J Pharmacol Exp Ther. 1995 Sep;274(3):1077-83. PubMed PMID: 7562472.
3: Jakubík J, Tucek S. Protection by alcuronium of muscarinic receptors against chemical inactivation and location of the allosteric binding site for alcuronium. J Neurochem. 1994 Nov;63(5):1932-40. PubMed PMID: 7931349.
4: Proska J, Tucek S. Mechanisms of steric and cooperative actions of alcuronium on cardiac muscarinic acetylcholine receptors. Mol Pharmacol. 1994 Apr;45(4):709-17. PubMed PMID: 8183250.
5: Walker J, Shanks CA, Triggs EJ. Clinical pharmacokinetics of alcuronium chloride in man. Eur J Clin Pharmacol. 1980 Jun;17(6):449-57. PubMed PMID: 7398736.
6: Jones RS, Heckmann R, Wuersch W. Observations on the neuromuscular blocking action of alcuronium in the dog and its reversal by neostigmine. Res Vet Sci. 1978 Jul;25(1):101-2. PubMed PMID: 212797.
